5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile -

5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile

Catalog Number: EVT-5073373
CAS Number:
Molecular Formula: C25H24N2O2S
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Benzyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Compound Description: This compound is a 1,4-dihydropyridine derivative that demonstrated a good hepatoprotective effect in a rat model of tetrachloromethane-induced acute hepatitis. [] Biochemical studies revealed significantly lower levels of total bilirubin, alanine aminotransferases, aspartate aminotransferases, thymol turbidity, and alkaline phosphatase in rats treated with this compound compared to the control group. [] The study suggests this compound as a candidate for further preclinical studies. []

Ethyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Compound Description: This 1,4-dihydropyridine derivative showed good hepatoprotective effects in a rat model of tetrachloromethane-induced acute hepatitis. []

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (laboratory code as-262)

Compound Description: This sulfur-containing 1,4-dihydropyridine derivative displayed pronounced analgesic activity in the hot plate test. [] At a dose of 5 mg/kg, it demonstrated 2.03-fold greater efficiency compared to metamizole sodium, the reference drug. []

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (laboratory code d02-138)

Compound Description: This sulfur-containing 1,4-dihydropyridine displayed significant analgesic activity in the hot plate test. [] At a dose of 5 mg/kg, it showed 1.9-fold greater efficacy compared to metamizole sodium. []

Ethyl 4-({[5-cyano-6-{[2-(diphenylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (laboratory code mar-040)

Compound Description: This 1,4-dihydropyridine derivative exhibited significant anti-inflammatory activity in the formalin-induced paw oedema test in rats. [] It demonstrated 33-fold higher potency than indomethacin, 26-fold higher than sodium diclofenac, 25-fold higher than meloxicam, and 30-fold higher than sodium metamizole. []

Ethyl 4-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]benzoate (laboratory code mar-037)

Compound Description: This 1,4-dihydropyridine exhibited pronounced anti-inflammatory activity in a formalin-induced paw oedema test in rats, demonstrating 17 to 23-fold greater efficacy compared to reference drugs. []

Ethyl 4-({[5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-yl]carbonyl}amino)benzoate (laboratory code mаr-014)

Compound Description: This 1,4-dihydropyridine compound exhibited notable anti-inflammatory activity in experimental assays. []

Ethyl 2-[({[3-cyano-5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-(2-furyl)-6-methyl-1,4-dihydropyridin-2-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (laboratory code mar-033)

Compound Description: This 1,4-dihydropyridine compound demonstrated notable anti-inflammatory activity in experimental assays. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]-amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide (compound 12)

Compound Description: This 1,4-dihydropyridine derivative exhibited potent anti-inflammatory activity in a rat model of “acute formalin paw edema”. [] This compound proved to be 1.09–1.81 times more effective than the reference drugs (acetylsalicylic acid, indomethacin, nimesulide, and paracetamol). []

6-[(2-anilino-2-oxoethyl)sulfanyl]-N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamide (compound 16)

Compound Description: This 1,4-dihydropyridine derivative showed significant anti-inflammatory activity in a rat model of "acute formalin paw edema", reducing the induced paw edema by 42.91% compared to the control group. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (compound 14)

Compound Description: This 1,4-dihydropyridine derivative displayed strong anti-inflammatory activity, demonstrating 1.65–2.85 times higher efficacy than reference drugs in 18-hour experiments using a rat model of "acute formalin paw edema". []

N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridin-3-carboxamide (compound 11)

Compound Description: This 1,4-dihydropyridine derivative exhibited the highest anti-inflammatory activity amongst a series of tested compounds, reducing paw edema 2.9 times more effectively than nimesulide in a rat model of "acute formalin paw edema". []

Properties

Product Name

5-Acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile

IUPAC Name

5-acetyl-6-methyl-4-(3-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carbonitrile

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C25H24N2O2S/c1-15-8-10-19(11-9-15)22(29)14-30-25-21(13-26)24(20-7-5-6-16(2)12-20)23(18(4)28)17(3)27-25/h5-12,24,27H,14H2,1-4H3

InChI Key

CAGWTIRQWISYCD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=CC(=C3)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=CC(=C3)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.